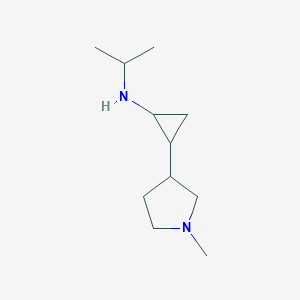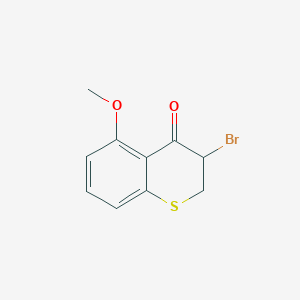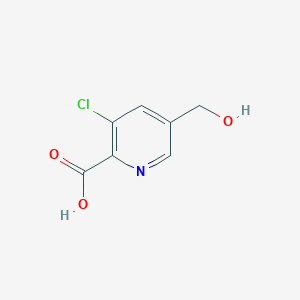![molecular formula C10H17NO B3247880 2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl- CAS No. 1824026-77-8](/img/structure/B3247880.png)
2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl-
Overview
Description
2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl- is a heterocyclic organic compound characterized by its unique spirocyclic structure, which includes an oxygen atom and a cyclopropyl group attached to the six-membered ring. This compound is part of the spiro compounds family, known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a diaminocyclopropane derivative with a suitable ketone or aldehyde in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl- has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes, making it useful in therapeutic applications.
Comparison with Similar Compounds
2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl- is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
2-Oxa-7-azaspiro[3.5]nonane: Similar spirocyclic structure but with a different ring size.
6-Boc-2-oxa-6-azaspiro[3.5]nonane: Contains a Boc-protected amino group, which affects its reactivity and applications.
These compounds share the spirocyclic framework but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
8-cyclopropyl-2-oxa-8-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-4-10(7-12-8-10)6-11(5-1)9-2-3-9/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFRLHOLVVCAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C3CC3)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262428 | |
| Record name | 2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901262428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824026-77-8 | |
| Record name | 2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1824026-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901262428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-broMo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B3247802.png)
![[1,3'-Bipyrrolidine]-1'-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester](/img/structure/B3247817.png)
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B3247822.png)
![2-Thiomorpholinemethanol, 4-[(2-methylphenyl)methyl]-](/img/structure/B3247833.png)
![1-Pyrrolidinecarboxylic acid, 3-[(3-chlorophenyl)cyanomethyl]-, phenylmethyl ester](/img/structure/B3247837.png)
![1-Pyrrolidinecarboxylic acid, 3-[(3-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester](/img/structure/B3247844.png)
![1-Azetidinecarboxylic acid, 3-[2-(chloromethyl)cyclopropyl]-, 1,1-dimethylethyl ester](/img/structure/B3247852.png)




![3-Piperidinemethanamine, 1-[(1-methyl-3-pyrrolidinyl)methyl]-](/img/structure/B3247912.png)

![Ethanone, 1-[2-[2-[(1-methylethyl)amino]cyclopropyl]-1-pyrrolidinyl]-](/img/structure/B3247927.png)
